

# Protocol for Creating a **Gamillus** Fusion Protein: Application Notes and Detailed Methodologies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **Gamillus**

Cat. No.: **B1192768**

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Gamillus** is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, *Olindias formosa*.<sup>[1][2][3]</sup> It is particularly noteworthy for its exceptional acid tolerance, maintaining bright fluorescence in acidic environments ( $pK_a = 3.4$ ) where most other GFPs would be quenched.<sup>[1][4][5]</sup> This property makes **Gamillus** an invaluable tool for visualizing proteins and processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.<sup>[1][2]</sup> Fusion proteins incorporating **Gamillus** can be created to track the localization, movement, and fate of a protein of interest within a live cell.<sup>[2]</sup> This protocol provides a detailed methodology for the creation of a **Gamillus** fusion protein, from vector construction to expression, purification, and application in cellular imaging.

## Data Presentation

Table 1: Photophysical Properties of **Gamillus**

Property	Value	Reference
Excitation Maximum	504 nm	[6]
Emission Maximum	519 nm	[6]
Quantum Yield	0.90	[6]
Molar Extinction Coefficient ( $\epsilon$ )	74,700 M <sup>-1</sup> cm <sup>-1</sup>	[6]
pKa	3.4	[7]
Photostability (t <sub>1/2</sub> )	73.2 s	[8]

Table 2: Representative Data for Expression and Purification of a **Gamillus**-Fusion Protein with a C-terminal His-tag

Step	Total Protein (mg)	Gamillus-Fusion Protein (mg)	Purity (%)
Cell Lysate	500	25	5
Ni-NTA Flow-through	470	1	<1
Wash	5	<0.5	-
Elution	20	18	>90

Note: These are representative values and actual yields and purity will vary depending on the specific fusion partner, expression system, and optimization of the protocol.

## Experimental Protocols

### Part 1: Construction of the **Gamillus** Fusion Protein Expression Vector

This protocol describes the creation of a **Gamillus** fusion construct where the protein of interest (POI) is fused to the N-terminus of **Gamillus**. A C-terminal polyhistidine (His-tag) is included on **Gamillus** for purification.

### 1.1. Primer Design and PCR Amplification:

- Design forward and reverse primers for your POI gene.
- The forward primer should incorporate a restriction site (e.g., NdeI) at the 5' end, immediately followed by the start codon of your POI.
- The reverse primer should incorporate a different restriction site (e.g., XbaI) at the 3' end, omitting the stop codon of your POI to allow for in-frame fusion with **Gamillus**.
- Perform PCR using a high-fidelity DNA polymerase to amplify the gene of interest from a suitable template (e.g., cDNA).
- Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.
- Purify the PCR product using a commercial kit.

### 1.2. Vector and Insert Digestion:

- Digest the purified PCR product and the **Gamillus** expression vector (containing a C-terminal His-tag) with the selected restriction enzymes (e.g., NdeI and XbaI).
- Purify the digested vector and insert by agarose gel electrophoresis and subsequent gel extraction.

### 1.3. Ligation:

- Set up a ligation reaction with the digested vector, digested insert, and T4 DNA ligase. The recommended molar ratio of insert to vector is 3:1.
- Incubate the ligation reaction at 16°C overnight or at room temperature for 1-2 hours.

### 1.4. Transformation:

- Transform competent *E. coli* cells (e.g., DH5α) with the ligation mixture.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the expression vector and incubate overnight at 37°C.

### 1.5. Screening and Verification:

- Select several colonies and perform colony PCR using primers flanking the insertion site to screen for positive clones.
- Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow overnight.
- Isolate the plasmid DNA using a miniprep kit.
- Verify the correct insertion and sequence of the fusion construct by Sanger sequencing.

## Part 2: Expression of the Gamillus Fusion Protein

### 2.1. Transformation into Expression Host:

- Transform an expression-competent *E. coli* strain (e.g., BL21(DE3)) with the verified **Gamillus** fusion protein plasmid.
- Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

### 2.2. Protein Expression:

- Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture to an OD<sub>600</sub> of 0.1.
- Grow the culture at 37°C with shaking until the OD<sub>600</sub> reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Reduce the temperature to 18-25°C and continue to grow the culture overnight with shaking.

## Part 3: Purification of the Gamillus Fusion Protein

This protocol is for the purification of a His-tagged **Gamillus** fusion protein using Nickel-NTA affinity chromatography.<sup>[9]</sup>

### 3.1. Cell Lysis:

- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

### 3.2. Affinity Chromatography:

- Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10 CV of Wash Buffer.
- Elute the **Gamillus** fusion protein with 5 CV of Elution Buffer. Collect fractions.

### 3.3. Buffer Exchange and Concentration:

- Identify fractions containing the purified protein by SDS-PAGE.
- Pool the fractions containing the purified protein.
- Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
- Concentrate the protein using a centrifugal filter unit if necessary.

Table 3: Buffer Compositions for His-tagged Protein Purification

Buffer	Composition
Lysis Buffer	50 mM NaH <sub>2</sub> PO <sub>4</sub> , 300 mM NaCl, 10 mM imidazole, pH 8.0
Wash Buffer	50 mM NaH <sub>2</sub> PO <sub>4</sub> , 300 mM NaCl, 20 mM imidazole, pH 8.0
Elution Buffer	50 mM NaH <sub>2</sub> PO <sub>4</sub> , 300 mM NaCl, 250 mM imidazole, pH 8.0

Add fresh lysozyme (1 mg/mL) and DNase I to the Lysis Buffer just before use.

## Part 4: Application - Imaging Autophagy with a **Gamillus-LC3** Fusion Protein

This protocol describes the use of a **Gamillus-LC3** fusion protein to monitor autophagy in mammalian cells.[\[10\]](#)

### 4.1. Cell Culture and Transfection:

- Culture mammalian cells (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Transfect the cells with the **Gamillus-LC3** expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Allow 24-48 hours for protein expression.

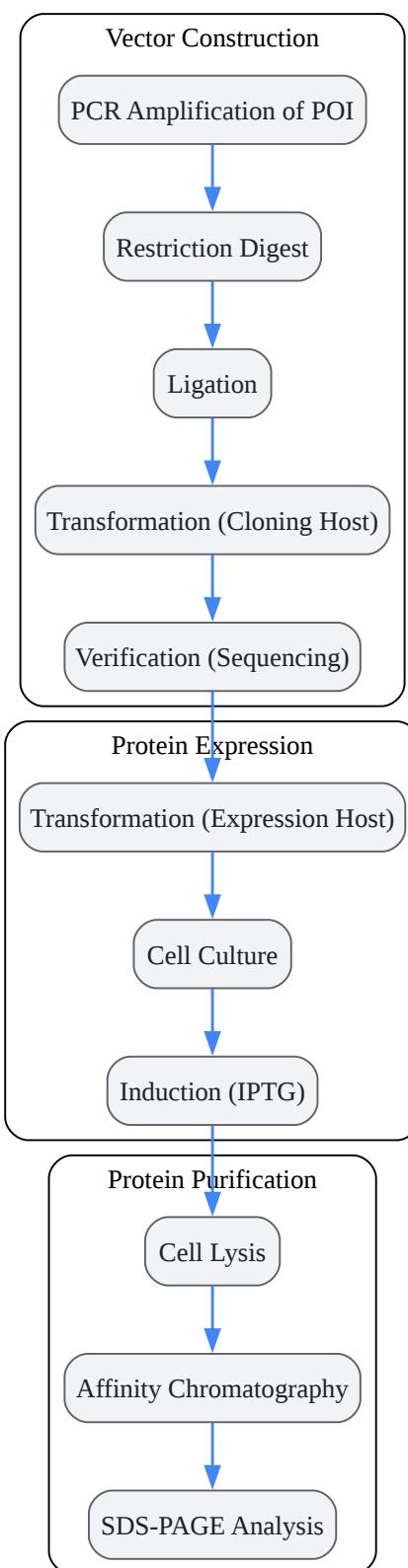
### 4.2. Induction of Autophagy:

- To induce autophagy, replace the growth medium with starvation medium (e.g., Earle's Balanced Salt Solution, EBSS).
- Incubate the cells in starvation medium for 2-4 hours.

### 4.3. Live-Cell Imaging:

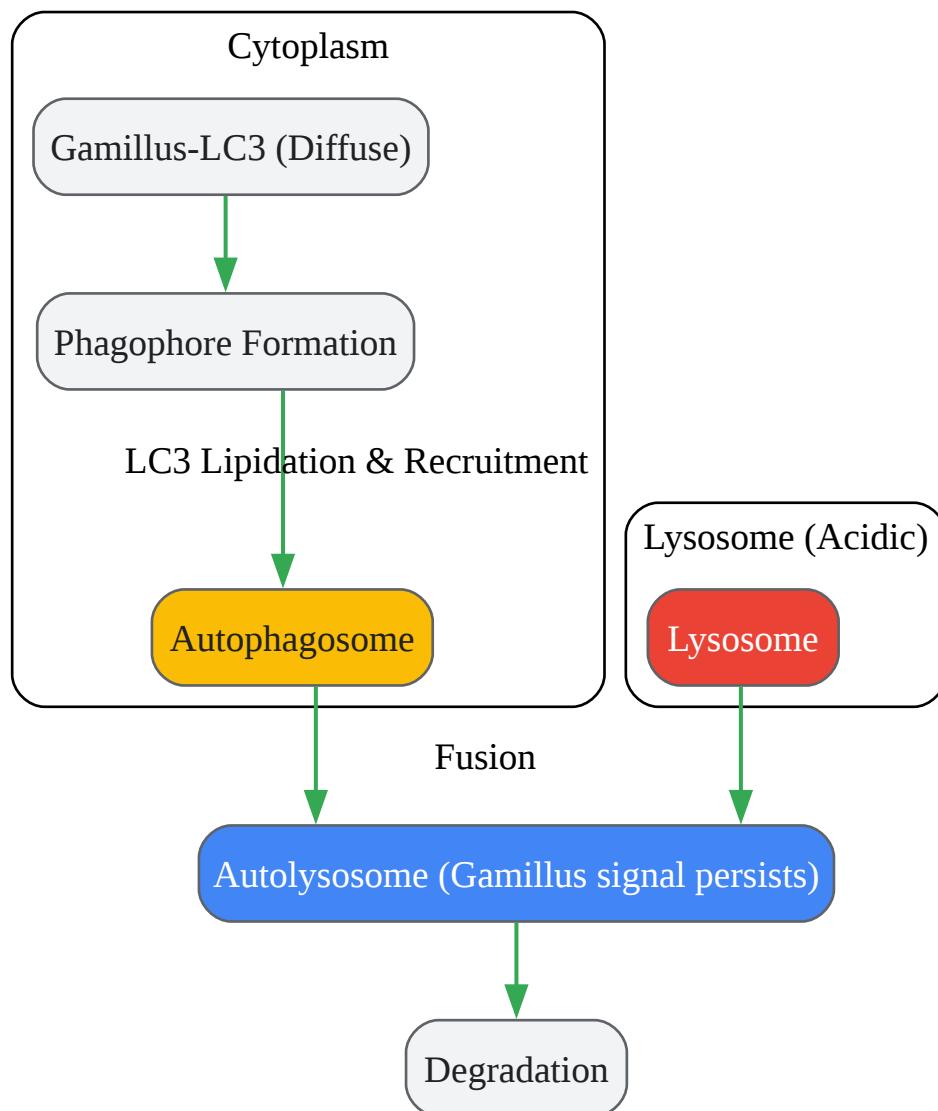
- Image the cells using a fluorescence microscope equipped with a suitable filter set for GFP (Excitation: ~488 nm, Emission: ~520 nm).
- In non-autophagic cells, **Gamillus-LC3** will show a diffuse cytoplasmic and nuclear signal.
- Upon induction of autophagy, **Gamillus-LC3** will be recruited to autophagosomes, appearing as distinct puncta in the cytoplasm. The number and intensity of these puncta can be quantified to measure autophagic activity.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for creating a **Gamillus** fusion protein.



[Click to download full resolution via product page](#)

Caption: Visualizing autophagy with a **Gamillus**-LC3 fusion protein.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [med.upenn.edu](http://med.upenn.edu) [med.upenn.edu]

- 2. Optimized soluble expression and purification of an aggregation-prone protein by fusion tag systems and on-column cleavage in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bridging the gap: A GFP-based strategy for overexpression and purification of membrane proteins with intra and extracellular C-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 6. Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based analysis and evolution of a monomerized red-colored chromoprotein from the Olindias formosa jellyfish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gamillus :: Fluorescent Protein Database [fpbase.org]
- 9. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
- 10. Live cell imaging of LC3 dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for Creating a Gamillus Fusion Protein: Application Notes and Detailed Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192768#protocol-for-creating-a-gamillus-fusion-protein]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)